Schisandrin C

Description

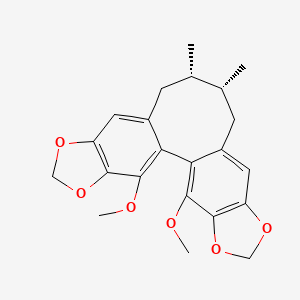

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(12S,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBWBWWADZJXID-TXEJJXNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]1C)OCO5)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61301-33-5 | |

| Record name | Schizandrin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61301-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCHISANDRIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8754W6B3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Schisandrin C from Schisandra chinensis: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Schisandrin C, a prominent bioactive dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis (Turcz.) Baill. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] This document details established experimental protocols, presents quantitative data in a structured format, and visualizes key processes to serve as a valuable resource for researchers, scientists, and professionals in drug development. The methodologies covered range from traditional solvent extraction and column chromatography to more advanced techniques such as supercritical fluid extraction and high-speed countercurrent chromatography. Furthermore, this guide elucidates the molecular mechanisms of this compound by diagramming its interaction with critical signaling pathways, including AMPK, PI3K/AKT/mTOR, and MAPK.

Introduction

Schisandra chinensis, commonly known as the five-flavor berry, has a long history of use in traditional Chinese medicine for treating a variety of ailments.[3] Modern phytochemical investigations have identified lignans as the primary active constituents responsible for its therapeutic properties.[3][4] Among these, this compound is a major lignan that has been the subject of extensive research.[1][5]

This guide focuses on the technical aspects of isolating and purifying this compound from its natural source. It aims to provide fellow researchers with a detailed and practical resource to facilitate their own investigations into this promising compound.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its successful isolation and analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₆ | [2] |

| Molecular Weight | 384.42 g/mol | [2] |

| CAS Number | 61301-33-5 | [2] |

| Purity (Post-purification) | >98% (HPLC) | [6] |

| Solubility | Soluble in DMSO (77 mg/mL) | [2] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Schisandra chinensis fruits involves a multi-step process of extraction, fractionation, and purification. Below are detailed protocols derived from established methodologies.

Method 1: Solvent Extraction and Silica Gel Column Chromatography

This is a conventional and widely used method for the laboratory-scale isolation of this compound.

3.1.1. Extraction

-

Preparation: 1 kg of dried and powdered fruits of Schisandra chinensis is used as the starting material.[6]

-

Extraction: The powdered fruit is subjected to reflux with hot ethanol at 70°C. This process is repeated twice to ensure exhaustive extraction.[6]

-

Concentration: The ethanol extract is filtered and then concentrated using a rotary evaporator under reduced pressure at 60°C to remove the ethanol.[6]

3.1.2. Fractionation

-

Solvent Partitioning: The concentrated residue is partitioned between petroleum ether and water.[6] The petroleum ether fraction, which contains the less polar lignans including this compound, is collected.

3.1.3. Purification

-

Silica Gel Column Chromatography: The petroleum ether fraction is loaded onto a silica gel column (50 x 8 cm i.d.).[6]

-

Elution: The column is eluted with a mobile phase of 15% ethyl acetate in petroleum ether (6.0 L).[6]

-

Fraction Collection: Fractions are collected and monitored (e.g., by TLC or HPLC) to identify those containing this compound.

-

Recrystallization: The this compound-rich fraction is further purified by recrystallization with ethyl acetate to yield pure crystals.[6]

Quantitative Data for Method 1

| Parameter | Value | Reference |

| Starting Material | 1 kg powdered fruits of S. chinensis | [6] |

| Extraction Solvent | Ethanol | [6] |

| Extraction Temperature | 70°C | [6] |

| Fractionation Solvents | Petroleum ether and water | [6] |

| Column Stationary Phase | Silica gel | [6] |

| Column Dimensions | 50 x 8 cm i.d. | [6] |

| Elution Solvent | 15% ethyl acetate in petroleum ether | [6] |

| Final Yield | 300 mg of this compound | [6] |

Method 2: Advanced Extraction and Purification Techniques

More recent and efficient methods have been developed for the isolation of lignans from Schisandra chinensis.

3.2.1. Supercritical Fluid Extraction (SFE)

-

Preparation: 50 g of coarsely chopped, dried Schisandra berries are placed in a 100 mL extraction vessel.[7]

-

Extraction: The extraction is performed for 60 minutes using a supercritical fluid extraction system.[7]

-

Collection: The resulting extract is a concentrated solution ready for further purification.[7]

3.2.2. High-Speed Countercurrent Chromatography (HSCCC)

-

Preparation: A petroleum ether extract of Schisandra chinensis is prepared.[8]

-

Two-Phase Solvent System: A solvent system composed of n-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v) is prepared and equilibrated.[8]

-

Separation: The petroleum ether extract (100 mg) is subjected to preparative HSCCC using the prepared two-phase solvent system.[8]

-

Fraction Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.[8]

Quantitative Data for HSCCC Purification

| Parameter | Value | Reference |

| Starting Material | 100 mg of petroleum ether extract | [8] |

| Solvent System | n-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v) | [8] |

| Yield of Schisandrin | 16 mg | [8] |

| Purity of Schisandrin | >98% | [8] |

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant method for the identification and quantification of this compound.

HPLC Conditions

| Parameter | Condition | Reference |

| Column | Shim-pack VP-ODS (150 x 4.6 mm, 3.5 µm) | [8] |

| Mobile Phase | Methanol-water (75:25, v/v) | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection Wavelength | 254 nm | [8] |

| Column Temperature | 35°C | [8] |

| Retention Time of this compound | ~10.623 min | [6] |

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound using the conventional solvent extraction and chromatography method.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

5.2.1. AMPK Signaling Pathway in Adipocytes

This compound has been shown to inhibit lipid accumulation in 3T3-L1 adipocytes by activating the AMPK signaling pathway.[9]

5.2.2. PI3K/AKT/mTOR Autophagy Pathway in Atherosclerosis

This compound has been found to interfere with the PI3K/AKT/mTOR autophagy pathway, suggesting a potential therapeutic role in atherosclerosis.[10]

References

- 1. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of this compound: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. phcogcommn.org [phcogcommn.org]

- 4. Identification of Quality Markers in Schisandra chinensis (Turcz.) Baill. Using UPLC-Q-Extractive Orbitrap/MS, Chemometric Analysis, and Network Pharmacology [mdpi.com]

- 5. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. waters.com [waters.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Schisandrin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It includes detailed information on its structural features, stereochemical configuration, and relevant spectroscopic data. Furthermore, this guide outlines experimental methodologies for its structural elucidation and presents a visualization of its interaction with the PI3K/AKT/mTOR signaling pathway, a key target in various pathological conditions.

Chemical Structure and Properties

This compound is a complex natural product with a distinctive dibenzocyclooctadiene skeleton. Its molecular formula is C₂₂H₂₄O₆, and it has a molecular weight of 384.42 g/mol .[1]

IUPAC Name: (6R,7S,13aS)-5,6,7,8-tetrahydro-13,14-dimethoxy-6,7-dimethyl-cycloocta[1,2-f:3,4-f']bis[2][3]benzodioxole[1]

Synonyms: Schizandrin C, Wuweizisu C[1]

Chemical Structure:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₆ | [1] |

| Molecular Weight | 384.42 g/mol | [1] |

| CAS Number | 61301-33-5 | [1] |

| Appearance | White powder | |

| Solubility | Soluble in DMSO, methanol, ethanol | [4] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses a rigid dibenzocyclooctadiene core with specific stereocenters that define its three-dimensional shape.

The absolute configuration of this compound has been determined as (6R,7S,13aS) . This notation describes the spatial arrangement of the substituents around the chiral centers in the molecule. The stereochemistry is crucial for its interaction with biological targets.

Quantitative Structural Data

Crystallographic Data

Precise quantitative data on bond lengths, bond angles, and torsional angles are typically obtained through single-crystal X-ray diffraction analysis. While a crystallographic information file (CIF) for a related compound, Schisandrin, is available under the CCDC deposition number 700527, a specific CIF file for this compound is not readily accessible in open databases.[2] Therefore, a detailed table of experimental bond lengths and angles for this compound cannot be provided at this time. For drug development and molecular modeling studies, computational methods can be employed to generate a theoretical 3D model and predict these parameters.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table of ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 134.5 | |

| 2 | 109.8 | 6.55 (s) |

| 3 | 147.2 | |

| 4 | 141.0 | |

| 4a | 125.8 | |

| 5 | 108.8 | 6.70 (s) |

| 6 | 34.2 | 2.58 (m) |

| 7 | 45.1 | 2.05 (m) |

| 8 | 29.5 | 2.35 (dd, 13.5, 3.0), 1.70 (m) |

| 9 | 135.2 | |

| 10 | 110.2 | 6.58 (s) |

| 11 | 147.5 | |

| 12 | 141.2 | |

| 12a | 126.1 | |

| 13 | 109.1 | 6.72 (s) |

| 6-CH₃ | 15.8 | 1.05 (d, 7.0) |

| 7-CH₃ | 21.5 | 0.85 (d, 7.0) |

| 3-OCH₃ | 56.1 | 3.89 (s) |

| 4-OCH₃ | 60.8 | 3.85 (s) |

| 11-OCH₃ | 56.1 | 3.90 (s) |

| 12-OCH₃ | 60.8 | 3.86 (s) |

| OCH₂O | 101.1 | 5.92 (d, 1.5), 5.90 (d, 1.5) |

Note: The chemical shift values are compiled from various literature sources and may vary slightly depending on the experimental conditions.[5][6]

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of this compound from the fruits of Schisandra chinensis involves the following steps:

-

Extraction: The dried and powdered fruits are extracted with a suitable organic solvent, typically ethanol or methanol, using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.[7]

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with lignans is subjected to column chromatography on silica gel or other stationary phases. A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate, is used to separate the individual compounds.[7]

-

Preparative HPLC: Further purification to obtain highly pure this compound is achieved using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system.[7]

-

Characterization: The purity and identity of the isolated this compound are confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

Structural Elucidation by NMR Spectroscopy

The structure of this compound is elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: A standard proton NMR spectrum is acquired to determine the number and types of protons and their splitting patterns (coupling constants).

-

¹³C NMR: A carbon-13 NMR spectrum, often with proton decoupling, is recorded to identify the number and types of carbon atoms (quaternary, CH, CH₂, CH₃).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, helping to identify spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Signaling Pathway and Experimental Workflow

This compound has been shown to exert its biological effects through the modulation of various signaling pathways. One of the key pathways affected is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[9][10] Experimental evidence indicates that this compound can inhibit the phosphorylation of key components of this pathway, such as PI3K, Akt, and mTOR.[9]

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

The following diagram, generated using the DOT language, illustrates the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow for Investigating Pathway Inhibition

The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on the PI3K/AKT/mTOR pathway in a cell-based assay.

Caption: Experimental workflow for analyzing this compound's effect on signaling pathways.

Conclusion

This compound is a structurally complex and stereochemically defined natural product with significant biological activities. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the analytical methods used for its characterization. The elucidation of its inhibitory action on the PI3K/AKT/mTOR signaling pathway highlights its potential as a lead compound in drug discovery. Further research, particularly obtaining high-quality single-crystal X-ray diffraction data, will be invaluable for a more precise understanding of its structure-activity relationship and for facilitating rational drug design.

References

- 1. This compound | C22H24O6 | CID 443027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Schisandrin | C24H32O7 | CID 3001664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Lignans | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The intricate biosynthetic route to Dibenzocyclooctadiene Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctadiene lignans, a class of bioactive polyphenolic compounds predominantly found in the Schisandraceae family, have garnered significant attention for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties. The complex chemical architecture of these molecules, exemplified by compounds like schisandrin and gomisin A, arises from an intricate biosynthetic pathway that begins with the general phenylpropanoid pathway and proceeds through a series of specialized enzymatic reactions. This technical guide provides an in-depth exploration of this pathway, presenting quantitative data, detailed experimental protocols, and a visual representation of the core biosynthetic steps to aid researchers in their understanding and potential manipulation of this valuable class of natural products.

The Biosynthetic Pathway: From Phenylalanine to the Dibenzocyclooctadiene Core

The biosynthesis of dibenzocyclooctadiene lignans is a multi-step process that can be broadly divided into three key stages:

-

The General Phenylpropanoid Pathway: This initial stage converts the amino acid L-phenylalanine into monolignols, the fundamental building blocks of lignans.

-

Lignan Monomer Dimerization and Reduction: Two monolignol units are coupled and subsequently modified to form a dibenzylbutane scaffold.

-

Formation of the Dibenzocyclooctadiene Core and Subsequent Modifications: The dibenzylbutane intermediate undergoes an intramolecular oxidative cyclization to form the characteristic eight-membered ring, which is then further decorated with various functional groups to yield the diverse array of dibenzocyclooctadiene lignans.

A detailed schematic of this pathway, including key intermediates and enzymes, is presented below.

Caption: Biosynthesis pathway of dibenzocyclooctadiene lignans.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. A summary of available quantitative data for key enzymes is presented in the table below. It is important to note that these values can vary depending on the plant species and the specific experimental conditions.

| Enzyme | Abbreviation | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 1450 | 0.15 | Musa cavendishii[1] |

| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid | 2.74 - 6.44 | 0.13 - 56.38 | Glycine max[2] |

| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric acid | 10 - 50 | - | Populus trichocarpa[3] |

| Cinnamoyl-CoA Reductase | CCR | Feruloyl-CoA | 4.6 | - | Petunia hybrida[4] |

| Cinnamyl Alcohol Dehydrogenase | CAD | Coniferaldehyde | 25 | - | Medicago truncatula[4] |

| Isoeugenol Synthase | IGS | Coniferyl acetate | 1600 | - | Petunia hybrida[5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of dibenzocyclooctadiene lignan biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common strategy for characterizing the function of biosynthetic enzymes is to express them in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae, followed by purification.

Workflow for Heterologous Expression and Purification:

References

- 1. curresweb.com [curresweb.com]

- 2. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to Schisandrin C: Physical, Chemical, and Biological Properties for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] In recent years, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanisms of action, with a focus on key signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation in experimental settings.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄O₆ | |

| Molecular Weight | 384.42 g/mol | |

| CAS Number | 61301-33-5 | |

| Appearance | Powder | |

| Melting Point | 122-123 °C | |

| Storage Temperature | -20°C | [2] |

Solubility

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 0.83 mg/mL (2.16 mM) | [3] |

| Corn Oil | ≥ 0.83 mg/mL (2.16 mM) in 10% DMSO/90% Corn Oil | [3] |

| Saline | ≥ 0.83 mg/mL (2.16 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |

Note: For in vivo studies, the provided formulations in corn oil and saline are recommended. Heating and/or sonication can aid in dissolution if precipitation occurs.[3]

Stability

Stock solutions of this compound in DMSO can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[3] It is advisable to avoid repeated freeze-thaw cycles.

Spectroscopic Data

While detailed raw spectral data is often found in supplementary materials of publications, the following provides an overview of the spectroscopic characteristics of this compound.

-

¹H and ¹³C NMR: The structural elucidation of this compound has been confirmed by ¹H and ¹³C NMR spectroscopy.[4] These techniques are crucial for verifying the identity and purity of the compound.

-

Mass Spectrometry: Mass spectrometry is a key analytical technique for the identification and quantification of this compound.

-

UV-Vis Spectroscopy: In HPLC analysis, this compound is typically detected at a wavelength of 254 nm.

Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. This section details these pathways and provides visual representations to facilitate understanding.

Anti-inflammatory and Antioxidant Activity

This compound has demonstrated potent anti-inflammatory and antioxidant properties.[5] It can inhibit the production of pro-inflammatory mediators and enhance the cellular antioxidant defense systems.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway.[6][7]

References

- 1. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of this compound: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship [mdpi.com]

- 5. This compound: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Schisandrin C: A Technical Guide to Its Natural Sources, Abundance, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus.[1][2] Lignans from this genus, particularly from the well-known medicinal plant Schisandra chinensis, have a long history of use in traditional medicine.[3][4] Modern pharmacological research has identified this compound as a compound with diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects, making it a subject of significant interest for therapeutic development.[1][5] This document provides a comprehensive technical overview of the natural sources of this compound, its relative abundance, and the key experimental methodologies for its extraction, isolation, and quantification.

Natural Sources of this compound

The primary natural source of this compound is the plant Schisandra chinensis (Turcz.) Baill., a fruit-bearing vine native to Northern China, Korea, and the Russian Far East.[1][4] It is often referred to as "Wu-Wei-Zi" (five-flavor fruit) in traditional Chinese medicine.[3] While the fruits and seeds are the most concentrated sources, this compound is distributed throughout the plant.[6][7] Another species, Schisandra sphenanthera, also contains a variety of lignans, and its chemical profile is often compared with that of S. chinensis.[5][8]

A recent study employing UPLC-QTOF-MS confirmed the presence of this compound in the leaves, fruit, seeds, and roots of S. chinensis, highlighting that various parts of the plant can serve as a source for this compound.[9]

Abundance of this compound

The concentration of lignans in Schisandra chinensis varies based on the specific plant part, geographical origin, cultivation conditions, and harvesting time. While this compound is a key bioactive component, it is often not the most abundant lignan.[7] Studies frequently report that other lignans, such as Schisandrin, Schisandrol A, or Schisandrin B, are present in higher concentrations.[5][6][10] However, this compound, along with Schisandrol A, Schisandrol B, and Schisandrin B, has been proposed as a chemical marker for evaluating the quality of high-grade S. chinensis.[5]

The following table summarizes the distribution and relative abundance of this compound and other major lignans in different parts of Schisandra chinensis.

| Plant Part | Major Lignans Present | Quantitative Data for this compound | Reference |

| Fruit (Fructus) | Schisandrin, Schisandrin B, this compound, Gomisin A, Schisantherin A, Deoxyschisandrin | Detected as a key component. Absolute content varies; often less abundant than Schisandrin or Schisandrin B. | [5][6][7] |

| Seed (Semen) | Schisandrin, Schisandrin B, this compound, Gomisins | Lignans can constitute up to 5% of the seed's dry weight. The total lignan content in seeds is higher than in pulp, leaves, or stems. | [5][7] |

| Stem (Caulis) | This compound and other lignans | Lower total lignan content compared to fruits and seeds. | [5][9] |

| Leaf (Folium) | This compound and other lignans | Lower total lignan content compared to fruits and seeds. | [5][9] |

| Root (Radix) | This compound and other lignans | Detected, but typically in lower concentrations than the fruit. | [9] |

Methodologies for Extraction, Isolation, and Quantification

A multi-step workflow is required to obtain and analyze pure this compound from its natural plant source. This process involves an initial extraction from the raw plant material, followed by purification and isolation of the target compound, and concluding with analytical quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Schisandra: Benefits, Side Effects, and Forms [healthline.com]

- 4. Schisandra chinensis - Wikipedia [en.wikipedia.org]

- 5. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]

- 6. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phcogcommn.org [phcogcommn.org]

- 8. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Schisandrin C mechanism of action preliminary studies

An In-depth Technical Guide on the Preliminary Studies of Schisandrin C's Mechanism of Action

Introduction

This compound is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional Chinese medicine for treating a variety of ailments, including liver disease and inflammation.[1][2] Modern pharmacological research is progressively uncovering the molecular mechanisms that underlie its therapeutic potential. Preliminary studies have identified this compound as a multi-target compound that exerts its effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, autophagy, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on the experimental evidence and methodologies from foundational studies. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action

Anti-inflammatory and Antioxidant Activity

This compound demonstrates significant anti-inflammatory and antioxidant properties by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

NF-κB and MAPK Signaling:

The NF-κB and MAPK pathways are central to the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tissue injury, these pathways trigger the production of inflammatory mediators.[3] Studies show that this compound can suppress the activation of the NF-κB pathway by decreasing the protein levels of IκB-Kinase-β (IKKβ) and the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2] Furthermore, this compound has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and extracellular signal-regulated protein kinase (ERK), which are also crucial for the inflammatory cascade.[1][2]

Nrf2 Antioxidant Response:

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[4][5] this compound has been shown to activate this pathway, leading to the nuclear translocation of Nrf2.[6][7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC).[4][6] This action enhances the cell's antioxidant capacity, increases levels of glutathione (GSH), and reduces oxidative damage by decreasing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[6][8]

Quantitative Data: Anti-inflammatory and Antioxidant Effects

| Experimental Model | Treatment | Measured Parameter | Result | Citation |

| CCl4-induced liver fibrosis in C57BL/6J mice | This compound | mRNA levels of Il-6, Tgfβ-1, Tnfα, Cox-2 | Significant reduction | [2] |

| CCl4-induced liver fibrosis in C57BL/6J mice | This compound | Protein levels of p-p38, p-ERK, IKKβ, p-NF-κB p65 | Significant decrease | [2] |

| Acetaminophen (APAP)-induced liver injury in mice | This compound | Serum ALT, AST, ALP, TBIL, DBIL levels | Significant reduction | [6] |

| Acetaminophen (APAP)-induced liver injury in mice | This compound | Liver GSH, SOD levels | Increased | [6] |

| Acetaminophen (APAP)-induced liver injury in mice | This compound | Liver MDA, IL-6, TNF-α levels | Decreased | [6] |

| Acetaminophen (APAP)-induced liver injury in mice | This compound | Protein expression of Nrf2, HO-1, NQO1, GCLC | Increased | [6] |

| ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (medium and high dose) | Expression of TNF-α, IL-1β | Significant decrease | [9] |

| LPS-stimulated RAW 264.7 macrophages | This compound (1, 10, 100 μM) | mRNA levels of IL-1β, IL-6, TNFα | Significant inhibition | [10][11] |

| LPS-stimulated RAW 264.7 macrophages | This compound | Activation of NLRP3 and caspase-1 | Significantly prevented | [10][11] |

Signaling Pathway Diagrams

Caption: this compound inhibits the NF-κB and MAPK inflammatory pathways.

Caption: this compound activates the Nrf2 antioxidant response pathway.

Regulation of Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins to maintain homeostasis. The PI3K/Akt/mTOR signaling pathway is a key negative regulator of autophagy. In the context of atherosclerosis, this compound has been found to promote autophagy in ox-LDL-induced HUVECs.[9] It achieves this by interfering with the PI3K/Akt/mTOR pathway.[9][12] The treatment with this compound leads to increased expression of key autophagy-related proteins such as Beclin1 and ATG5, and an elevated LC3 II/LC3 I protein ratio, while the level of p62, a protein that is degraded during autophagy, is reduced.[9] This promotion of autophagy is suggested to be a protective mechanism against the cellular stress induced by oxidized lipids.

Quantitative Data: Autophagy Regulation

| Experimental Model | Treatment | Measured Parameter | Result | Citation |

| ox-LDL-induced HUVECs | This compound (medium and high dose) | p-PI3K, p-AKT, p-mTOR protein expression | Significant decrease | [9] |

| ox-LDL-induced HUVECs | This compound (medium and high dose) | P62 protein expression | Significantly downregulated | [9] |

| ox-LDL-induced HUVECs | This compound | Beclin1 protein expression | Significantly increased | [9] |

| ox-LDL-induced HUVECs | This compound (medium and high dose) | ATG5 protein expression | Significantly increased | [9] |

| ox-LDL-induced HUVECs | This compound (medium and high dose) | LC3 II/LC3 I protein ratio | Significantly elevated | [9] |

| ox-LDL-induced HUVECs | This compound (medium and high dose) | mRNA expression of LC3 and ATG5 | Significantly increased | [9] |

Signaling Pathway Diagram

Caption: this compound promotes autophagy by inhibiting the PI3K/Akt/mTOR pathway.

Anti-Apoptotic and Neuroprotective Effects

Apoptosis, or programmed cell death, is a tightly regulated process critical for development and tissue homeostasis. Dysregulation of apoptosis is implicated in neurodegenerative diseases. This compound has demonstrated neuroprotective effects by inhibiting apoptosis.[13][14] In cell models of neuronal injury, treatment with this compound effectively reduces the number of apoptotic cells.[13] The mechanism involves the regulation of the Bcl-2 family of proteins, where this compound increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax.[13][14] This leads to a reduction in the activation of executioner caspases, such as cleaved Caspase-3, ultimately preventing cell death.[13][14]

Quantitative Data: Anti-Apoptotic Effects

| Experimental Model | Treatment | Measured Parameter | Result | Citation |

| CORT-induced PC12 cells | Schisandrin | Apoptosis rate | Significantly reduced | [13] |

| CORT-induced PC12 cells | Schisandrin | Cleaved Caspase-3 and Bax protein expression | Inhibited | [13] |

| CORT-induced PC12 cells | Schisandrin | Bcl-2 protein expression | Increased | [13] |

| Aβ₁₋₄₂ induced PC12 cells | Nootkatone + Schisandrin | Cleaved-Caspase3, BAD, Bax levels | Decreased | [14] |

| Aβ₁₋₄₂ induced PC12 cells | Nootkatone + Schisandrin | Bcl-2 level | Increased | [14] |

Signaling Pathway Diagram

Caption: this compound inhibits apoptosis by regulating Bcl-2 family proteins.

Anti-Fibrotic Effects

Recent studies have highlighted the anti-fibrotic potential of this compound, particularly in the context of renal fibrosis.[15] Through network pharmacology analysis and subsequent experimental verification, it was found that this compound can inhibit the excessive accumulation of the extracellular matrix (ECM).[15] This effect is mediated by the regulation of the TGF-β and PI3K-Akt signaling pathways.[15] Treatment with this compound leads to a significant downregulation of fibrosis markers such as CDH2 and α-SMA, as well as reduced expression of collagen types COL3A1 and COL1A1.[15]

Experimental Protocols

Cell Viability and Proliferation Assays (MTT & CCK-8)

-

Cell Seeding : Cells (e.g., C2C12, A375, B16) are seeded in 96-well plates at a density of approximately 10,000 to 20,000 cells per well in 100 µL of culture medium.[16][17][18]

-

Drug Treatment : After cell adherence (typically overnight), the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5–80 μM) or vehicle control (DMSO).[16][17]

-

Incubation : Cells are incubated with the compound for a specified period (e.g., 24, 48 hours) at 37°C in a 5% CO₂ incubator.[16][18]

-

Reagent Addition :

-

Measurement :

Western Blot Analysis

-

Protein Extraction : Cells or homogenized tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysates is determined using the BCA protein assay method.[9]

-

Electrophoresis : Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[9]

-

Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, Nrf2, β-actin).[9]

-

Secondary Antibody and Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[9] The protein bands are visualized using an enhanced chemiluminescence (ECL) imaging system.[9] Densitometric analysis is performed to quantify protein levels relative to a loading control like β-actin.

Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction : Total RNA is extracted from cells or tissues using a suitable reagent like TRIzol or an RNA extraction kit.

-

Reverse Transcription : cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR : The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes (e.g., IL-6, TNFα, ATG5, LC3).[9]

-

Analysis : The relative mRNA expression levels are calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a cell viability assay (MTT/CCK-8).

Conclusion and Future Directions

Preliminary investigations into the mechanism of action of this compound have revealed its role as a potent modulator of multiple, interconnected signaling pathways. Its ability to concurrently suppress inflammation via the NF-κB and MAPK pathways, mitigate oxidative stress through Nrf2 activation, regulate autophagy via the PI3K/Akt/mTOR axis, and inhibit apoptosis provides a strong molecular basis for its observed therapeutic effects in hepatoprotection, neuroprotection, and anti-fibrosis.

While these foundational studies are promising, further research is required. Future work should focus on elucidating the direct molecular targets of this compound, exploring its pharmacokinetic and pharmacodynamic profiles in more detail, and validating its efficacy and safety in preclinical and eventually clinical settings for specific disease indications. The multi-target nature of this compound positions it as a compelling candidate for the development of novel therapeutics for complex multifactorial diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antioxidant properties of this compound promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Molecular Mechanism of this compound for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]

- 11. This compound: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protective Effect of Schisandrin on CORT-Induced PC12 Depression Cell Model by Inhibiting Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic neuroprotective effect of schisandrin and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Screening of Novel Schisandrin C Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. These properties, including anti-inflammatory, antioxidant, anticancer, and antiviral effects, make it a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological screening of new this compound derivatives, detailing experimental protocols, summarizing quantitative data, and visualizing key biological pathways and workflows.

Data Presentation: Biological Activities of this compound and its Derivatives

The following tables summarize the reported biological activities of this compound and some of its novel derivatives. This quantitative data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

Table 1: Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | [1] |

| Bcap37 | Breast Cancer | 136.97 ± 1.53 | [1] | |

| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | [1] | |

| Derivative 5 | DU-145 | Prostate Cancer | 1.38 | [2][3] |

| Derivative 4a | DU-145 | Prostate Cancer | 3.42 | [4] |

| Derivative 4b | RKO P3 | Colon Cancer | 3.35 | [4] |

| Derivative 3a | A549 | Lung Cancer | 0.23 | [3] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Target | IC50 (µM) | Reference |

| Derivative 5 | COX-2 Inhibition | COX-2 | 32.1 ± 2.5 | [1] |

| Derivative 6 | LTB4 Production Inhibition | 5-LOX | 4.2 ± 0.3 | [1] |

| Derivative 8 | LTB4 Production Inhibition | 5-LOX | 4.5 ± 0.2 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacological screening results. The following sections provide step-by-step protocols for key in vitro and in vivo assays.

In Vitro Assays

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

Protocol:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-ERK, p-IKK, Nrf2) overnight at 4°C.[5][6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This technique is used to visualize the subcellular localization of a specific protein.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound derivatives.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Antibody Incubation: Incubate with the primary antibody followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

In Vivo Assay

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Compound Administration: Administer the this compound derivatives orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological screening of novel this compound derivatives.

Conclusion

The pharmacological screening of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. By employing a systematic approach that combines chemical synthesis, robust in vitro and in vivo assays, and detailed mechanistic studies, researchers can identify and optimize lead compounds with enhanced potency and selectivity. This guide provides a foundational framework for such endeavors, offering detailed protocols and a summary of current knowledge to facilitate future research in this exciting field.

References

- 1. Derivatives of schisandrin with increased inhibitory potential on prostaglandin E(2) and leukotriene B(4) formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of Schizandrin derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Assessment of Schisandrin C in Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the initial toxicity assessment of Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic and mechanistic effects of this compound in various cell lines. It includes a summary of quantitative toxicity data, detailed experimental protocols, and visualizations of key cellular pathways affected by the compound.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cellular growth. The data indicates that the cytotoxicity of this compound is dose-dependent and varies among different cell lines.[1][2]

| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |

| Bel-7402 | Human Hepatocellular Carcinoma | 48 h | 81.58 ± 1.06 | [1][2][3] |

| KB-3-1 | Human Nasopharyngeal Carcinoma | 48 h | 108.00 ± 1.13 | [1][2] |

| Bcap37 | Human Breast Cancer | 48 h | 136.97 ± 1.53 | [1][2] |

| U937 | Human Leukemia | 48 h | Not specified, but dose-dependent inhibition observed between 25-100 µM | [4][5] |

| QSG-7701 | Human Normal Liver Cells | Not specified | Low toxicity; 73.2 ± 2.4% cell survival at 200 µM | [2] |

| YD-38 | Oral Squamous Carcinoma | 24 h | >20 µM (over 90% viability at 20 µM) | [6] |

| MC38 | Mouse Colon Adenocarcinoma | 24 h | Minimal toxicity reported | [7] |

| L929 | Mouse Fibroblast | 24 h | Cytotoxicity observed at 60, 80, 100 µM | [5] |

| THP-1 | Human Leukemia (Monocyte) | 24 h | Cytotoxicity observed at 60, 80, 100 µM | [5] |

Note: The IC50 value denotes the concentration of a compound at which 50% of cell viability is inhibited.[8] A lower IC50 value indicates higher potency.

The human hepatocellular carcinoma cell line Bel-7402 was found to be the most sensitive to this compound among the tested cancer cell lines.[1][2][3] Conversely, this compound exhibited lower toxicity on normal human liver cells (QSG-7701), suggesting potential for selective anti-tumor activity.[2] In YD-38 oral squamous carcinoma cells, this compound showed high cell viability at concentrations up to 20 µM, and it demonstrated a protective effect against cisplatin-induced cytotoxicity.[6]

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the toxicity and mechanisms of action of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., Bel-7402, Bcap37, KB-3-1) in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allow them to adhere overnight.[7]

-

Treatment: Expose the cells to various concentrations of this compound (e.g., 12.5–200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[1][2]

-

MTT Addition: Add MTT solution to each well and incubate for a period (e.g., 4 hours) to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[8] Plot the viability against drug concentration to determine the IC50 value.

-

Apoptosis, or programmed cell death, is a key mechanism of this compound-induced cytotoxicity.

-

Hoechst 33258 Staining for Nuclear Morphology:

-

Principle: Hoechst 33258 is a fluorescent stain that binds to the minor groove of DNA. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and fragmentation, which can be visualized with this stain.

-

Protocol:

-

Treat cells with this compound (e.g., 75 µM for 24 hours).[1][2]

-

Fix the cells (e.g., with paraformaldehyde).

-

Stain the cells with Hoechst 33258 solution.

-

Visualize the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear smaller, more condensed, and fragmented compared to the uniformly stained nuclei of healthy cells.[1][3]

-

-

-

Flow Cytometry for Hypodiploid Cells (Sub-G1 Analysis):

-

Principle: During late-stage apoptosis, cellular DNA is cleaved into fragments. When cells are stained with a DNA-binding dye like propidium iodide (PI), apoptotic cells will have a lower DNA content than healthy G1 cells. These cells appear as a "sub-G1" peak in a flow cytometry histogram.

-

Protocol:

-

Treat cells with this compound (e.g., 100 µM for 24 hours).[1][2]

-

Harvest and fix the cells (e.g., in ethanol).

-

Stain the cells with a solution containing PI and RNase A.

-

Analyze the cell population using a flow cytometer. The percentage of cells in the sub-G0/G1 region represents the apoptotic cell population.[1][3] An increase in this peak indicates apoptosis.[1][3]

-

-

-

Principle: Western blotting is used to detect specific proteins in a sample. This technique can quantify changes in the expression levels of key proteins involved in apoptosis signaling pathways.

-

Protocol:

-

Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to target proteins (e.g., Bcl-2, Bcl-xL, Caspase-3, Caspase-9, PARP, β-actin as a loading control).[4][6] Then, incubate with a corresponding secondary antibody.

-

Detection: Use a detection reagent (e.g., ECL) to visualize the protein bands and quantify their intensity. Down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and increased levels of cleaved caspases and cleaved PARP are indicative of apoptosis.[4][9]

-

-

Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest, fix, and stain the cells with a DNA-binding dye (e.g., PI) as described for sub-G1 analysis.

-

Analyze the DNA content using a flow cytometer.

-

An accumulation of cells in the G1 phase, coupled with a decrease in other phases, indicates a G1 cell cycle arrest.[4] This is often correlated with changes in the expression of cell cycle regulatory proteins like cyclins, CDKs, and CDK inhibitors (e.g., p21).[4][9]

-

Visualized Mechanisms of Action

The following diagrams illustrate the key cellular pathways and experimental processes involved in the toxicological assessment of this compound.

Caption: General experimental workflow for in vitro toxicity assessment of this compound.

Caption: this compound-induced intrinsic apoptosis signaling pathway.[4][6][9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Induction of G1 arrest and apoptosis by this compound isolated from Schizandra chinensis Baill in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. e-nps.or.kr [e-nps.or.kr]

- 7. This compound enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Schisandrin C in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis, a plant widely used in traditional medicine. Due to its various pharmacological activities, including anti-inflammatory and antioxidant effects, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacokinetic studies.[1] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound in plant extracts.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution of acetonitrile and water. The concentration of this compound in the sample is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocols

1. Sample Preparation: Ultrasonic Extraction

This protocol describes the extraction of this compound from dried plant material.

-

Materials and Reagents:

-

Dried and powdered plant material (e.g., Schisandra chinensis fruit)

-

Methanol (HPLC grade)

-

Volumetric flasks (25 mL)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

-

Procedure:

-

Accurately weigh approximately 0.3 g of the pulverized and sieved (60-mesh) plant powder and transfer it to a 25 mL volumetric flask.[2][3]

-

Perform ultrasonic extraction for 20-30 minutes at room temperature.[2][3][4]

-

Allow the extract to cool to room temperature and add methanol to compensate for any volume loss during sonication.[3]

-

Centrifuge the supernatant at 14,000 rpm for 10 minutes.[2][3]

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[4][5]

-

2. HPLC Analysis

This protocol outlines the chromatographic conditions for the quantification of this compound.

-

Instrumentation and Columns:

-

Chromatographic Conditions:

-

Gradient Elution: A gradient program can be optimized for better separation. A representative gradient is as follows:

-

0-10 min: 50% A

-

10-60 min: 50-100% A[4]

-

3. Preparation of Standard Solutions

-

Stock Solution:

-

Working Standard Solutions:

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm)[2][3][4][6] |

| Mobile Phase | Acetonitrile and Water[2][3][6] |

| Elution Mode | Gradient[2][4][6] |

| Flow Rate | 1.0 mL/min[2][3][4] |

| Column Temperature | 30-35 °C[2][3][4][7] |

| Detection Wavelength | 225 nm or 250 nm[4][7] |

| Injection Volume | 20 µL[4][7] |

Table 2: Summary of Method Validation Data for this compound Quantification

| Validation Parameter | Result |

| Linearity Range (µg/mL) | 4.56 - 27.36[6] |

| Correlation Coefficient (r²) | ≥ 0.9995[2][6] |

| Precision (RSD %) | < 2%[4] |

| Accuracy (Recovery %) | 97.74 - 102.71%[6] |

| Limit of Detection (LOD) (µg/mL) | 0.14 - 0.45[4] |

| Limit of Quantification (LOQ) (µg/mL) | 0.70 - 1.35[4] |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of HPLC method components.

References

- 1. researchgate.net [researchgate.net]

- 2. jfda-online.com [jfda-online.com]

- 3. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the LC-MS/MS Analysis of Schisandrin C and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrin C, a key bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[1][2][3] Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound and the identification of its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][4]

Experimental Protocols

Sample Preparation from Biological Matrices (Rat Plasma)

A critical step in the bioanalysis of drugs is the effective removal of interfering substances from the complex biological matrix.[5][6][7] Two common methods for the extraction of this compound from plasma are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

1.1. Liquid-Liquid Extraction (LLE) Protocol [1]

This method is suitable for achieving a clean extract and good recovery.

-

Materials:

-

Rat plasma samples

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Internal Standard (IS) solution (e.g., Methyl Yellow, 5 ng/mL in methanol)[1]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 16,000 x g and 4°C)

-

Centrifugal evaporator or nitrogen evaporator

-

0.22 µm syringe filters

-

-

Procedure:

-

Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 1 mL of ethyl acetate and vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 1 mL) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness at 40°C using a centrifugal evaporator or a gentle stream of nitrogen.

-

Reconstitute the dried residue in 190 µL of methanol and 10 µL of the IS solution.

-

Vortex briefly and filter the reconstituted sample through a 0.22 µm syringe filter.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[1]

-

1.2. Protein Precipitation (PPT) Protocol

This is a simpler and faster method, though it may result in a less clean extract compared to LLE.[6]

-

Materials:

-

Rat plasma samples

-

Acetonitrile or Methanol (HPLC grade) containing Internal Standard (IS)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

0.22 µm syringe filters

-

-

Procedure:

-

Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of cold acetonitrile or methanol (containing the IS) to precipitate the proteins.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Inject the filtrate directly into the LC-MS/MS system.

-

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and laboratory conditions.

2.1. Liquid Chromatography (LC) Conditions [1][8]

| Parameter | Condition |

| Column | UHPLC reverse-phase C18e column (e.g., 100 mm × 2.1 mm, 2 µm)[1][8] |

| Mobile Phase | Methanol and 0.1% formic acid in water (e.g., 85:15, v/v)[1] |

| Flow Rate | 0.8 mL/min[9] |

| Column Temperature | 30°C[10] |

| Injection Volume | 10 µL[1] |

2.2. Mass Spectrometry (MS) Conditions [1][9]

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole tandem mass spectrometer[1] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |

| Scan Type | Multiple Reaction Monitoring (MRM)[9] |

| Precursor Ion (m/z) | This compound: 433.22 [M+H]⁺[1] |

| Product Ion (m/z) | This compound: 415.19[1] |

| Internal Standard | e.g., Methyl Yellow: Precursor 226.12 [M+H]⁺, Product 76.91[1] |

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound in rat plasma.

Table 1: Calibration Curve and LLOQ [1][8][11]

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| This compound | 5.0 - 1000 | > 0.999 | 5.0 |

Table 2: Accuracy and Precision [1]

| Nominal Concentration (ng/mL) | Observed Concentration (ng/mL, Mean ± SD) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| 5 | 5.2 ± 0.4 | 7.7 | 8.5 | 4.0 |

| 10 | 9.8 ± 0.7 | 7.1 | 7.9 | -2.0 |

| 50 | 51.5 ± 3.1 | 6.0 | 6.8 | 3.0 |

| 100 | 103.2 ± 5.2 | 5.0 | 5.9 | 3.2 |

| 500 | 495.5 ± 24.8 | 5.0 | 5.5 | -0.9 |

Table 3: Recovery and Matrix Effect [1]

| Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| 5 | 90.8 - 99.6 | 91.5 - 97.8 |

| 50 | 90.8 - 99.6 | 91.5 - 97.8 |

| 500 | 90.8 - 99.6 | 91.5 - 97.8 |

Visualizations

This compound Metabolism Pathway

This compound undergoes several metabolic transformations in the body. The proposed metabolic pathways include hydroxylation and demethylation.

Caption: Proposed metabolic pathway of this compound.

LC-MS/MS Experimental Workflow

The overall workflow for the analysis of this compound from biological samples involves several key steps from sample collection to data analysis.

Caption: General workflow for LC-MS/MS analysis.